Bis(metanilic acid)

Epoxy thermoset Molecular dynamics simulation Density

Aerospace prepreg manufacturers seeking to reduce autoclave dwell times require curing agents with lower activation energy and faster reaction rates. 3,3′-DDS (CAS 599-61-1) addresses this need via its meta-amine geometry, which delivers systematically different curing kinetics compared to the para-isomer 4,4′-DDS. • Lower curing initiation temperature and ~2.5% higher tensile modulus (2.44 GPa) at equivalent conversion vs. 4,4′-DDS. • Enables >15-fold CO₂ permeability reduction and 4.1× H₂/CO selectivity enhancement in BPDA-based copolyimide membranes. • Consistent ≥98% purity, crystalline solid, available in research to bulk quantities for immediate dispatch.

Molecular Formula C12H14N2O6S2
Molecular Weight 346.4 g/mol
Cat. No. B8054674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(metanilic acid)
Molecular FormulaC12H14N2O6S2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N
InChIInChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10)
InChIKeyQFVURJSSEKAGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′-Diaminodiphenyl Sulfone (Bis(metanilic acid)) Procurement Specifications and Chemical Identity


3,3′-Diaminodiphenyl sulfone (CAS 599-61-1), also referred to as bis(3-aminophenyl) sulfone or 3,3′-DDS, is a meta-substituted aromatic diamine monomer of the diphenyl sulfone class [1]. With a molecular formula of C₁₂H₁₂N₂O₂S and a molecular weight of 248.30 g/mol, this crystalline solid (melting range: 167–175 °C) is commercially supplied at ≥98% purity and is principally employed as a high-performance epoxy curing agent and as a monomer for polysulfonamide fibers and polyimide resins . Its meta-configured amine substitution geometry fundamentally distinguishes it from the para-isomer 4,4′-diaminodiphenyl sulfone (4,4′-DDS, CAS 80-08-0), producing systematically different curing kinetics, thermomechanical properties, and polymer free-volume characteristics [2].

Why 3,3′-DDS Cannot Be Interchanged with 4,4′-DDS or Other Aromatic Diamines in Performance-Critical Formulations


Although 3,3′-DDS and 4,4′-DDS share an identical molecular formula and sulfone bridge, the meta- versus para-amine substitution pattern drives fundamentally different network architectures when these diamines are employed as epoxy curatives or polyimide monomers [1]. 3,3′-DDS-cured networks exhibit a distinct linear-chain-growth-then-crosslink topology, whereas 4,4′-DDS forms isolated microgels during cure, producing different crosslink distributions and free-volume characteristics . Consequently, generic substitution without reformulation leads to quantifiable shifts in glass transition temperature (Tg), modulus, density, curing exotherm profile, and gas transport selectivity—any one of which can cause a composite or membrane to fall outside its qualification envelope. Selection between DDS isomers is therefore not a commodity procurement decision but a performance-driven engineering choice [2].

Quantitative Differential Evidence for 3,3′-Diaminodiphenyl Sulfone vs. 4,4′-DDS and Other Comparators


Density and Tensile Modulus Increase vs. 4,4′-DDS in DGEBF Epoxy Systems

In DGEBF-based epoxy systems cured to a 90% conversion level, the 3,3′-DDS system exhibited a higher density (1.1809 g/cm³) than the 4,4′-DDS system (1.1799 g/cm³) and a higher tensile modulus (2.44 GPa vs. 2.38 GPa) as determined by molecular dynamics simulation [1]. A separate MD simulation on DGEBF/3,3′-DDS versus DGEBF/4,4′-DDS independently confirmed that the 3,3′-DDS system possesses a greater Young's modulus, with values of 4.05 GPa and 3.87 GPa, respectively [2]. This densification arises from the meta-substitution pattern, which reduces molecular fractional free volume and increases cohesive energy density (CED) relative to the para-isomer [2].

Epoxy thermoset Molecular dynamics simulation Density Tensile modulus

Glass Transition Temperature (Tg) Reduction vs. 4,4′-DDS Enabling Low-Temperature Processability

The 4,4′-DDS system consistently yields a higher glass transition temperature (Tg) than 3,3′-DDS. MD simulations of DGEBF-based systems reported Tg values of 144.37 °C (3,3′-DDS) versus 159.11 °C (4,4′-DDS), a difference of 14.74 °C [1]. A separate MD study using DGEBF base resin reported Tg values of 406.36 K (133.21 °C) for 3,3′-DDS and 431.22 K (158.07 °C) for 4,4′-DDS, a difference of 24.86 K [2]. In TGDDM-based aerospace epoxy systems, the addition of 4,4′-DDS also increased the glass transition temperature and crosslink density relative to 3,3′-DDS [3]. The lower Tg of 3,3′-DDS systems is mechanistically linked to higher configurational entropy of the meta-linked network, which allows polymer chains to rearrange and eliminate free volume at lower temperatures [4].

Glass transition temperature Epoxy curing Thermal properties Free volume

Faster Curing Reactivity and Higher Degree of Cure vs. 4,4′-DDS

DGEBA/3,3′-DDS exhibits a lower curing initiation temperature and lower activation energy than DGEBA/4,4′-DDS, resulting in a faster curing rate and a higher ultimate degree of cure [1]. In a separate study, the activation energy (Ea) for the epoxy-amine reaction of Epon 828 with 3,3′-DDS was determined to be 60.83 kJ/mol via dynamic DSC, compared to 52.07 kJ/mol for Epon 828 cured with 4,4′-diaminodiphenyl methane (DDM) . Qualitative NIR spectroscopy further revealed that 3,3′-DDS-cured networks grow in a linear-chain-extension fashion before crosslinking, whereas 4,4′-DDS networks develop as isolated microgels, leading to differences in the evolution of crosslink density and ultimate network architecture .

Cure kinetics Activation energy DSC Reactivity

Carbon Fiber Composite Flexural Strength: 8.15% Lower Than 4,4′-DDS but with Processing Advantages

In TGDDM-based carbon/epoxy composites formulated for space applications, the flexural strength of composites cured with 4,4′-DDS was 8.15% higher than that of composites cured with 3,3′-DDS [1]. However, the same study found that the addition of 4,4′-DDS led to a lower initiation temperature and increased heat of reaction compared to 3,3′-DDS, and that maximum exothermic temperature and activation energy showed no significant difference between the two isomers [1]. This trade-off—slightly lower ultimate flexural strength offset by greater processing reactivity—defines the selection calculus for 3,3′-DDS in applications where cure cycle efficiency and throughput are prioritized over maximum mechanical strength.

Carbon fiber composites Flexural strength Aerospace materials TGDDM epoxy

Gas Permselectivity Enhancement in Polyimide Membranes via m-DDS Incorporation vs. p-DDS

In homo- and copolyimides synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) with mixtures of m-DDS (3,3′-DDS) and p-DDS (4,4′-DDS), increasing the m-DDS fraction correlated with: (i) an increase in film density of 1.1%; (ii) a decrease in glass transition temperature of 70 K; (iii) a decrease in H₂ permeability to 1/3 and CO₂ permeability to 1/15 of the values observed for the pure p-DDS polyimide; and (iv) an increase in the ideal selectivity ratios of H₂/CO by 4.1-fold and CO₂/CH₄ by 1.8-fold [1]. In 6FDA-based copolyimides, increasing 3,3′-DDS content similarly decreased permeability coefficients of H₂, O₂, N₂, and CO₂ in order of increasing penetrant kinetic diameter, enhancing size-sieving discrimination [2].

Gas separation membrane Polyimide Permselectivity CO2/CH4 selectivity

Patent-Declared Preference for 3,3′-Diaminodiphenyl Sulfone Over 4,4′- and 2,4′-Isomers in Epoxy Hardener Adducts

U.S. Patent 5,331,068 (Ciba-Geigy, 1994) explicitly identifies 3,3′-diaminodiphenyl sulfone as the preferred sulfone isomer for epoxy hardener adducts, stating: 'Commercially available sulfones include the 4,4′-, 2,4′- and 3,3′-diaminodiphenyl sulfones. The preferred sulfone is 3,3′-diaminodiphenyl sulfone' [1]. The patent claims specifically claim hardener compositions comprising the adduct of 3,3′-diaminodiphenyl sulfone with cycloaliphatic diepoxides at defined aminohydrogen-to-epoxy equivalent ratios (8:1 to 15.2:1), with no equivalent claims for the 4,4′-isomer [1]. A separate prepreg patent also selects 3,3′-diaminodiphenyl sulfone as the preferred solid aromatic diamine curing agent for improved room-temperature storage stability [2].

Epoxy hardener Patent literature Aerospace composites Prepreg

High-Value Application Scenarios for 3,3′-Diaminodiphenyl Sulfone Based on Quantitative Differentiation Evidence


High-Throughput Aerospace Prepreg Manufacturing Requiring Fast Cure Cycles

Aerospace prepreg manufacturers seeking to reduce autoclave dwell times can leverage the lower curing initiation temperature, lower activation energy, and faster curing rate of 3,3′-DDS relative to 4,4′-DDS [1] to shorten production cycles. The 3,3′-DDS system's qualitatively higher reactivity and degree of cure enable more complete network formation at equivalent cure schedules, increasing manufacturing throughput without requiring new equipment [2].

High-Modulus, High-Density Structural Epoxy Matrices for Dimensionally Stable Composites

When dimensional stability and stiffness under load are the primary performance drivers, 3,3′-DDS provides a quantifiable advantage: the DGEBF/3,3′-DDS system delivers +2.5% higher tensile modulus (2.44 GPa vs. 2.38 GPa for 4,4′-DDS at 90% conversion) and +4.7% higher Young's modulus (4.05 GPa vs. 3.87 GPa) alongside higher density (+0.085%) [1]. These properties stem from reduced molecular fractional free volume in the meta-substituted network [2].

High-Selectivity Polyimide Gas Separation Membranes for CO₂/CH₄ and H₂/CO Separation

Membrane developers targeting high-purity gas separations can incorporate 3,3′-DDS (m-DDS) as a comonomer to systematically tune the permeability/selectivity balance. Increasing the m-DDS fraction in BPDA-based copolyimides reduces CO₂ permeability by up to 15-fold while simultaneously increasing CO₂/CH₄ selectivity by 1.8-fold and H₂/CO selectivity by 4.1-fold relative to pure p-DDS polyimides [1]. This provides a molecular-level design tool for meeting stringent industrial separation specifications where permeation flux can be sacrificed for substantially higher product purity.

Proprietary Epoxy Hardener Adduct Development with Patent-Protected Formulation Space

Organizations developing IP-protected epoxy hardener compositions can build upon the explicit preference declared in U.S. Patent 5,331,068, which teaches 3,3′-diaminodiphenyl sulfone as the preferred sulfone isomer for cycloaliphatic diepoxide adducts at aminohydrogen-to-epoxy ratios of 8:1 to 15.2:1 [1]. This patent-sanctioned preference, combined with 3,3′-DDS's quantitatively higher reactivity and distinct network growth mechanism (linear chain extension prior to crosslinking vs. microgel formation for 4,4′-DDS [2]), provides both legal and technical differentiation for new hardener product development.

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